Cas no 476-33-5 (Homochelidonine)

Homochelidonine structure
Productnaam:Homochelidonine
Homochelidonine Chemische en fysische eigenschappen
Naam en identificatie
-
- [1,3]Benzodioxolo[5,6-c]phenanthridin-5-ol,4b,5,6,11b,12,13-hexahydro-1,2-dimethoxy-12-methyl-, (4bR,5S,11bS)-
- (4bR,5S,11bS)-1,2-dimethoxy-12-methyl-5,6,11b,13-tetrahydro-4bH-[1,3]benzodioxolo[5,6-c]phenanthridin-5-ol
- HOMOCHELIDONINE, A-(P)
- EINECS 207-505-7
- (1,3)BENZODIOXOLO(5,6-C)PHENANTHRIDIN-5-OL, 4B,5,6,11B,12,13-HEXAHYDRO-1,2-DIMETHOXY-12-METHYL-, (4BR-(4Balpha,5beta,11Balpha))-
- NORCHELIDONINE
- Homochelidonine
- Q27114075
- (1,3)BENZODIOXOLO(5,6-C)PHENANTHRIDIN-5-OL, 4B,5,6,11B,12,13-HEXAHYDRO-1,2-DIMETHOXY-12-METHYL-, (4BR,5S,11BS)-
- HOMOCHELIDONINE, (+)-
- NS00031711
- DTXSID20197209
- SCHEMBL13998253
- HOMOCHELIDONINE [MI]
- (1,3)BENZODIOXOLO(5,6-C)PHENANTHRIDIN-5-OL, 4B,5,6,11B,12,13-HEXAHYDRO-1,2-DIMETHOXY-12-METHYL-, (4BR-(4B.ALPHA.,5.BETA.,11B.ALPHA.))-
- A-ALLOCRYPTOPINE
- 476-33-5
- (+)-HOMOCHELIDONINE
- (+/-)-Homochelidonine
- .ALPHA.-HOMOCHELIDONINE
- (4BR-(4balpha,5beta,11balpha))-4b,5,6,11b,12,13-hexahydro-1,2-dimethoxy-12-methyl(1,3)benzodioxolo(5,6-c)phenanthridin-5-ol
- DTXCID80119700
- ZP901RX893
- (4BR-(4B.ALPHA.,5.BETA.,11B.ALPHA.))-4B,5,6,11B,12,13-HEXAHYDRO-1,2-DIMETHOXY-12-METHYL(1,3)BENZODIOXOLO(5,6-C)PHENANTHRIDIN-5-OL
- alpha-Homochelidonine
- UNII-ZP901RX893
- CHEBI:31025
-
- Inchi: InChI=1S/C21H23NO5/c1-22-9-14-12(4-5-16(24-2)21(14)25-3)19-15(23)6-11-7-17-18(27-10-26-17)8-13(11)20(19)22/h4-5,7-8,15,19-20,23H,6,9-10H2,1-3H3/t15-,19-,20+/m0/s1
- InChI-sleutel: MADYLZJCRKUBIK-RYGJVYDSSA-N
- LACHT: COC1C=CC2[C@H]3[C@@H](O)CC4=CC5OCOC=5C=C4[C@H]3N(CC=2C=1OC)C
Berekende eigenschappen
- Exacte massa: 369.15800
- Monoisotopische massa: 369.158
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 2
- Complexiteit: 547
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 60.4A^2
- XLogP3: 2.3
Experimentele eigenschappen
- Dichtheid: 1.294
- Smeltpunt: 182°
- Kookpunt: 521.3°C at 760 mmHg
- Vlampunt: 269.1°C
- Brekindex: 1.615
- PSA: 60.39000
- LogboekP: 2.55770
- Specifieke rotatie: D +118° (alc)
Homochelidonine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | H616008-10mg |
Homochelidonine |
476-33-5 | 10mg |
$161.00 | 2023-05-18 | ||
TRC | H616008-25mg |
Homochelidonine |
476-33-5 | 25mg |
$356.00 | 2023-05-18 | ||
TRC | H616008-5mg |
Homochelidonine |
476-33-5 | 5mg |
$98.00 | 2023-05-18 | ||
A2B Chem LLC | AD26264-25mg |
Alpha-allocryptopine |
476-33-5 | 25mg |
$225.00 | 2024-04-20 | ||
A2B Chem LLC | AD26264-100mg |
Alpha-allocryptopine |
476-33-5 | 100mg |
$525.00 | 2024-04-20 | ||
A2B Chem LLC | AD26264-10mg |
Alpha-allocryptopine |
476-33-5 | 10mg |
$163.00 | 2024-04-20 | ||
A2B Chem LLC | AD26264-50mg |
Alpha-allocryptopine |
476-33-5 | 50mg |
$325.00 | 2024-04-20 |
Homochelidonine Gerelateerde literatuur
-
2. Organic chemistry
-
R. H. Pickard,R. Robinson,J. Kenner Annu. Rep. Prog. Chem. 1920 17 52
-
5. Reactions of co-ordinated ligands. Part 46. Formation of [Os3(μ-H)(μ-CCH2CHMe2)(CO)10] and [Os3(μ-H)(μ-CCHCMe2)(CO)10] by carbon–carbon σ-bond and carbon–hydrogen activation of 3,3-dimethylcyclopropene; crystal and molecular structure of [Os3(μ-H)(μ-CCH2CHMe2)(CO)10] and evidence for its facile rearrangement to [Os3(μ-H)(μ-CHCHCHMe2)(CO)10]Michael Green,A. Guy Orpen,Colin J. Schaverien J. Chem. Soc. Dalton Trans. 1989 1333
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